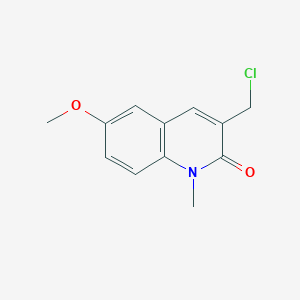

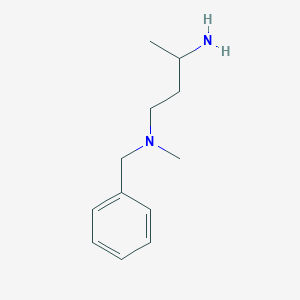

![molecular formula C11H14N2S B12119747 1h-Indol-6-amine,4-[(1-methylethyl)thio]-](/img/structure/B12119747.png)

1h-Indol-6-amine,4-[(1-methylethyl)thio]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1h-Indol-6-amina,4-[(1-metiletil)tio]- es un compuesto perteneciente a la familia del indol, la cual es una clase significativa de compuestos orgánicos heterocíclicos aromáticos. Los indoles están muy presentes en muchos productos naturales y farmacéuticos debido a sus diversas actividades biológicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1h-Indol-6-amina,4-[(1-metiletil)tio]- se puede lograr a través de varias rutas sintéticas. Un método común implica la funcionalización del anillo indol. Aquí hay una ruta sintética general:

Material de partida: La síntesis comienza con el indol disponible comercialmente.

Nitración: El indol se somete a nitración para introducir un grupo nitro en la posición 6.

Reducción: El grupo nitro se reduce luego a un grupo amina utilizando un agente reductor como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.

Formación de tioéter: La posición 4 del indol se funcionaliza con un grupo tioéter a través de una reacción de sustitución nucleófila. Esto se puede lograr haciendo reaccionar el indol con un alquiltiol adecuado, como isopropiltiol, en presencia de una base como hidruro de sodio (NaH).

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares pero a una escala mayor. El proceso implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, sistemas automatizados y técnicas avanzadas de purificación.

Análisis De Reacciones Químicas

Tipos de Reacciones

1h-Indol-6-amina,4-[(1-metiletil)tio]- puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El grupo tioéter se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como peróxido de hidrógeno (H₂O₂) o ácido m-cloroperbenzoico (m-CPBA).

Reducción: El compuesto se puede reducir en condiciones específicas para modificar los grupos funcionales.

Sustitución: Los grupos amina y tioéter pueden participar en reacciones de sustitución nucleófila, lo que permite una mayor funcionalización.

Reactivos y Condiciones Comunes

Oxidación: H₂O₂, m-CPBA

Reducción: Pd/C con H₂, hidruro de litio y aluminio (LiAlH₄)

Sustitución: Hidruro de sodio (NaH), haluros de alquilo

Productos Principales

Oxidación: Sulfóxidos, sulfonas

Reducción: Derivados de indol modificados

Sustitución: Varios indoles sustituidos dependiendo de los reactivos utilizados

Aplicaciones Científicas De Investigación

1h-Indol-6-amina,4-[(1-metiletil)tio]- tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Se investiga por sus potenciales efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 1h-Indol-6-amina,4-[(1-metiletil)tio]- depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. Se sabe que el núcleo indol interactúa con macromoléculas biológicas, y la presencia de los grupos amina y tioéter puede mejorar su afinidad de unión y especificidad.

Comparación Con Compuestos Similares

Compuestos Similares

1h-Indol-6-amina: Carece del grupo tioéter, lo que puede resultar en diferentes actividades biológicas.

4-[(1-Metiletil)tio]-1h-indol:

1h-Indol-6-amina,4-metiltio: Estructura similar pero con un grupo metiltio en lugar de un grupo isopropiltio, lo que puede influir en sus propiedades químicas y actividades biológicas.

Unicidad

1h-Indol-6-amina,4-[(1-metiletil)tio]- es único debido a la combinación de los grupos amina y tioéter en el núcleo indol. Esta combinación puede resultar en una reactividad química y actividades biológicas distintas en comparación con otros derivados del indol.

Propiedades

Fórmula molecular |

C11H14N2S |

|---|---|

Peso molecular |

206.31 g/mol |

Nombre IUPAC |

4-propan-2-ylsulfanyl-1H-indol-6-amine |

InChI |

InChI=1S/C11H14N2S/c1-7(2)14-11-6-8(12)5-10-9(11)3-4-13-10/h3-7,13H,12H2,1-2H3 |

Clave InChI |

XSKJNBJYKNPTPB-UHFFFAOYSA-N |

SMILES canónico |

CC(C)SC1=CC(=CC2=C1C=CN2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)

![1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12119674.png)

![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)

![N-[1-(furan-2-yl)ethyl]-2-iodoaniline](/img/structure/B12119730.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12119732.png)